1-{4-[3-(Cyclopropylamino)-4-nitrophenyl]piperazin-1-yl}propan-1-one
Overview
Description
1-{4-[3-(Cyclopropylamino)-4-nitrophenyl]piperazin-1-yl}propan-1-one is a complex organic compound with a unique structure that includes a cyclopropylamino group, a nitrophenyl group, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[3-(Cyclopropylamino)-4-nitrophenyl]piperazin-1-yl}propan-1-one typically involves multiple steps. One common method includes the following steps:
Formation of the nitrophenyl intermediate: This step involves the nitration of a suitable aromatic compound to introduce the nitro group.
Cyclopropylamine addition: The nitrophenyl intermediate is then reacted with cyclopropylamine to form the cyclopropylamino derivative.
Piperazine ring formation: The cyclopropylamino derivative is then reacted with a piperazine compound to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-{4-[3-(Cyclopropylamino)-4-nitrophenyl]piperazin-1-yl}propan-1-one can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Oxidation: The cyclopropylamino group can be oxidized under specific conditions to form different derivatives.
Common Reagents and Conditions
Reducing agents: Hydrogen gas, palladium on carbon, sodium borohydride.
Oxidizing agents: Potassium permanganate, chromium trioxide.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
Amino derivatives: Formed by the reduction of the nitro group.
Substituted piperazines: Formed by nucleophilic substitution reactions.
Scientific Research Applications
1-{4-[3-(Cyclopropylamino)-4-nitrophenyl]piperazin-1-yl}propan-1-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting neurological and psychiatric disorders.
Biological Research: The compound is used in studies investigating the interaction of piperazine derivatives with biological targets.
Industrial Applications: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-{4-[3-(Cyclopropylamino)-4-nitrophenyl]piperazin-1-yl}propan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The cyclopropylamino and nitrophenyl groups play a crucial role in binding to these targets, modulating their activity. The piperazine ring can enhance the compound’s ability to cross biological membranes, increasing its efficacy.
Comparison with Similar Compounds
Similar Compounds
1-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}propan-1-one: Similar structure but with a trifluoromethyl group instead of a cyclopropylamino group.
1-{4-[3-(Chlorophenyl)phenyl]piperazin-1-yl}propan-1-one: Contains a chlorophenyl group instead of a nitrophenyl group.
Uniqueness
1-{4-[3-(Cyclopropylamino)-4-nitrophenyl]piperazin-1-yl}propan-1-one is unique due to the presence of the cyclopropylamino group, which can impart distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
1-[4-[3-(cyclopropylamino)-4-nitrophenyl]piperazin-1-yl]propan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O3/c1-2-16(21)19-9-7-18(8-10-19)13-5-6-15(20(22)23)14(11-13)17-12-3-4-12/h5-6,11-12,17H,2-4,7-10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWAQNRKDZWLJAU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])NC3CC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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